molecular formula C17H25N3O4 B1500713 tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate CAS No. 888944-25-0

tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate

Cat. No.: B1500713
CAS No.: 888944-25-0
M. Wt: 335.4 g/mol
InChI Key: WFMWLMWCLRIPBN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring which bears a carboxylic acid group .

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various bioactive molecules and drugs. For instance, it has been used in the synthesis of bifunctional tetraaza macrocycles, which are converted to poly(amino carboxylate) chelating agents. These agents are crucial for developing diagnostic and therapeutic radiopharmaceuticals, indicating its importance in medical imaging and cancer therapy (McMurry et al., 1992).

Additionally, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of the subject compound, is highlighted as an essential intermediate for small molecule anticancer drugs, emphasizing its role in oncological research and drug development (Zhang et al., 2018).

Organic Synthesis and Chemical Analysis

The compound is also instrumental in organic synthesis research, providing pathways to synthesize complex molecules. For instance, research on its derivatives, such as tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, showcases the compound's utility in nucleophilic substitution reactions, which are foundational in organic chemistry (Yang et al., 2021).

Moreover, studies on tert-Butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into the synthesis, characterization, and biological evaluation of novel compounds, with applications ranging from antibacterial to anthelmintic activities. This illustrates the compound's role in developing new therapeutic agents (Sanjeevarayappa et al., 2015).

Mechanism of Action

Target of Action

Tert-Butyl 4-(4-nitrobenzylamino)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management. It primarily targets the opioid receptors in the brain, which are responsible for pain and emotion regulation .

Mode of Action

As an intermediate in the synthesis of fentanyl, this compound contributes to the overall structure and function of the final product. Fentanyl, the end product, works by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions. When fentanyl binds to these receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fentanyl and its analogues. The compound serves as a precursor in the synthesis process, contributing to the formation of the final opioid structure .

Pharmacokinetics

It is metabolized in the liver and excreted in urine .

Result of Action

The primary result of the action of this compound is the production of fentanyl and its analogues. These potent opioids have significant effects at the molecular and cellular level, primarily through their interaction with opioid receptors in the brain .

Action Environment

The action of this compound is influenced by the conditions in which the chemical reactions for the synthesis of fentanyl take place. Factors such as temperature, pH, and the presence of other reactants can all impact the efficiency of the synthesis process. Additionally, the compound’s stability may be affected by exposure to light, heat, and moisture .

Properties

IUPAC Name

tert-butyl 4-[(4-nitrophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-4-6-15(7-5-13)20(22)23/h4-7,14,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWLMWCLRIPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670765
Record name tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888944-25-0
Record name tert-Butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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